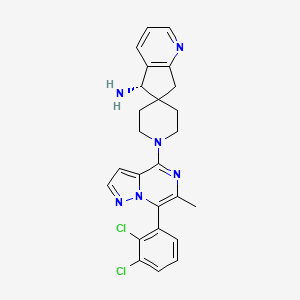

Shp2-IN-17

Description

Role of SHP2 in Cellular Signaling Pathways

SHP2 plays a complex and often context-dependent role in several major signaling cascades. It contains two N-terminal SH2 domains, a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In an inactive state, the N-SH2 domain blocks the PTP domain, autoinhibiting the enzyme's activity. rupress.org Upon cellular stimulation, SHP2 is recruited to phosphorylated tyrosine residues on activated receptors or scaffold proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase function. rupress.org

SHP2 is widely recognized as a critical positive regulator of the RAS/MAPK/ERK signaling pathway, which is fundamental for cell proliferation and survival. annualreviews.orgnih.gov Activation of RTKs leads to the recruitment of SHP2, where it is thought to dephosphorylate specific substrates, facilitating the activation of Ras. rupress.orgnih.gov This, in turn, initiates a phosphorylation cascade through Raf, MEK, and ERK. frontiersin.org Studies have shown that the expression of a dominant-negative SHP2 mutant attenuates the activation of Ras and MAPK induced by brain-derived neurotrophic factor (BDNF). nih.gov By promoting the RAS/MAPK/ERK pathway, SHP2 plays a vital role in transmitting signals from growth factors to the cell nucleus to regulate gene expression. nih.govresearchgate.net

Table 1: Research Findings on SHP2 and RAS/MAPK/ERK Pathway

| Finding | Organism/Cell Type | Implication | Reference(s) |

|---|---|---|---|

| SHP2 is required for complete activation of the RAS/MAPK pathway by BDNF. | Neural cells | SHP2 is a key mediator in neurotrophin signaling. | nih.gov |

| EGF-stimulated Ras, Raf, and Mek activation was significantly attenuated in Shp-2 mutant cells. | Mouse fibroblast cells | SHP2 acts upstream to promote Ras activation. | nih.gov |

| SHP2 deficiency diminishes RAF/MEK/ERK phosphorylation. | KRAS-mutant Colorectal Cancer (CRC) cells | SHP2 is essential for MAPK pathway signaling in certain cancers. | researchgate.net |

The role of SHP2 in the PI3K/AKT pathway is more complex, with reports suggesting both activating and inhibitory functions depending on the cellular context. researchgate.netresearchgate.net In some settings, SHP2 is necessary for the activation of PI3K/AKT signaling. For instance, in breast cancer cells, SHP2 knockout was shown to attenuate the activation of PI3K/AKT signaling. cancerbiomed.org This positive regulation can promote cell survival and proliferation. nih.gov Conversely, other studies indicate a negative regulatory role. In ovarian granulosa cells, SHP2 appears to inhibit the PI3K/AKT pathway. oup.com This dual role highlights the intricate nature of SHP2's function, which can be influenced by the specific receptors, signaling complexes, and cell types involved. researchgate.net

Table 2: Research Findings on SHP2 and PI3K/AKT Pathway

| Finding | Organism/Cell Type | Implication | Reference(s) |

|---|---|---|---|

| SHP2 knockout attenuates PI3K/AKT signaling. | Breast cancer cells | SHP2 positively regulates the pathway, promoting proliferation. | cancerbiomed.org |

| SHP2 negatively regulates FSH-dependent PI3K activation. | Ovarian granulosa cells | SHP2 can act as an inhibitor of the PI3K/AKT pathway. | oup.com |

| Catalytically inactive SHP2 mutant inhibited IGF-1-dependent PI3K and Akt activation. | Fibroblasts | The phosphatase activity of SHP2 is required for its regulatory role in this pathway. | nih.gov |

SHP2's interaction with the JAK/STAT pathway is also multifaceted, with evidence supporting both positive and negative regulation. nih.gov The pathway is crucial for signaling from cytokine receptors. Several studies have demonstrated that SHP2 can act as a negative regulator by dephosphorylating key components of the pathway, such as STAT1 and STAT5. nih.govreactome.org For example, in response to interferon (IFN), SHP2 can dephosphorylate STAT1, thereby attenuating the signal. nih.govresearchgate.net However, there is also compelling evidence for a positive role. In mouse mammary gland cells, the activity of STAT5 was suppressed in the absence of SHP2, suggesting it is required for prolactin-induced JAK2/STAT5 signaling. nih.gov This demonstrates that SHP2's function in the JAK/STAT pathway is highly dependent on the specific cytokine and cellular context. nih.govnih.gov

SHP2 is a critical intracellular signaling molecule for the immune checkpoint receptor, Programmed cell death protein 1 (PD-1). nih.govnih.gov When the ligand PD-L1 binds to PD-1 on activated T cells, SHP2 is recruited to the receptor's cytoplasmic tail. researchgate.net This recruitment leads to the dephosphorylation of downstream signaling molecules involved in T-cell receptor (TCR) activation, such as those in the PI3K and RAS pathways, ultimately dampening the anti-tumor immune response. nih.govresearchgate.net Therefore, SHP2 acts as a brake on T-cell activation, and its involvement in the PD-1/PD-L1 pathway makes it a key mediator of immune suppression within the tumor microenvironment. nih.govnih.gov This function has positioned SHP2 inhibitors as a promising strategy to enhance anti-tumor immunity. researchgate.net

Dysregulation of SHP2 in Pathological Conditions

Given its central role in regulating key signaling pathways, it is not surprising that the dysregulation of SHP2 is implicated in numerous human diseases, including developmental disorders and cancer. frontiersin.orgnih.gov

SHP2 is recognized as the first identified proto-oncogene that encodes a protein tyrosine phosphatase. annualreviews.orgcancer.gov Gain-of-function mutations in the PTPN11 gene, or overexpression of SHP2, are associated with the development and progression of a wide range of malignancies. These include juvenile myelomonocytic leukemia, breast cancer, lung cancer, laryngeal cancer, and colorectal cancer. nih.govfrontiersin.orgnih.gov In many of these cancers, hyperactive SHP2 drives uncontrolled cell proliferation and survival, primarily through the sustained activation of the RAS/MAPK/ERK pathway. annualreviews.orgfrontiersin.org For instance, high SHP2 expression in breast cancer has been correlated with poor prognosis, increased tumor size, and lymph node metastasis. cancerbiomed.org The oncogenic role of SHP2 makes it a compelling target for cancer therapy. nih.gov

Shp2-IN-17: A Focus on a Key Chemical Compound

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase. nih.govwikipedia.org This enzyme plays a critical role in various cellular signaling pathways that govern processes such as cell growth, differentiation, migration, and survival. wikipedia.orgmusechem.com SHP2 is a crucial transducer of signals from growth factors and cytokines, acting downstream of numerous receptor tyrosine kinases (RTKs). nih.govnih.gov Its function is integral to the regulation of key signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. nih.govnih.gov

The activity of SHP2 is tightly regulated through an autoinhibitory mechanism. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain. mdpi.comacs.org Upon activation by binding to specific phosphotyrosine residues on partner proteins, a conformational change occurs, exposing the catalytic site and enabling its phosphatase activity. mdpi.comyoutube.com

The Role of SHP2 in Cancer

SHP2 is recognized as the first identified proto-oncoprotein within the protein tyrosine phosphatase family. musechem.comnih.gov Its dysregulation, often through overexpression or activating mutations, is implicated in the development and progression of a wide range of human cancers. nih.govnih.gov SHP2 generally promotes signaling pathways that drive tumor growth and survival. musechem.com

Aberrant SHP2 activity has been linked to various solid tumors, including but not limited to:

Breast cancer scitechdaily.commdpi.com

Lung cancer nih.gov

Gastrointestinal tumors nih.gov

Pancreatic cancer nih.gov

Liver cancer nih.gov

Head and neck cancers nih.gov

Glioblastoma nih.gov

Melanoma musechem.com

In many of these cancers, SHP2 activation is a key mechanism of resistance to targeted therapies. nih.gov By reactivating downstream signaling pathways, SHP2 can help cancer cells bypass the effects of drugs that inhibit specific oncogenic drivers. nih.gov This has made SHP2 a compelling target for combination therapies. nih.govtargetedonc.com Preclinical studies have shown that inhibiting SHP2 can resensitize tumors to various targeted treatments. nih.govnih.gov

Involvement in Developmental Disorders

Germline mutations in the PTPN11 gene are the underlying cause of several developmental disorders, most notably Noonan syndrome and LEOPARD syndrome. nih.govfrontiersin.org These syndromes, which share some clinical features, are part of a group of related conditions known as RASopathies, characterized by mutations in genes that regulate the RAS/MAPK pathway. frontiersin.orgpnas.org

Noonan Syndrome

Approximately 50% of individuals with Noonan syndrome have gain-of-function mutations in PTPN11. mdpi.comnih.gov These mutations typically lead to a constitutively active SHP2 protein, resulting in the hyperactivation of the RAS/MAPK pathway. mdpi.compnas.org This enhanced signaling disrupts normal development, leading to the characteristic features of Noonan syndrome, which include distinctive facial features, short stature, and congenital heart defects. pnas.orgnih.gov The mutations often affect the interface between the N-SH2 and PTP domains, disrupting the autoinhibited conformation. frontiersin.orgnih.gov

LEOPARD Syndrome

LEOPARD syndrome, an acronym for its clinical features (multiple Lentigines, Electrocardiographic conduction abnormalities, Ocular hypertelorism, Pulmonary stenosis, Abnormal genitalia, Retardation of growth, and sensorineural Deafness), is caused by PTPN11 mutations in about 90% of cases. nih.govacs.org Interestingly, unlike the activating mutations in Noonan syndrome, the mutations associated with LEOPARD syndrome result in a catalytically impaired or inactive SHP2 protein. nih.govpnas.org This initially created a paradox as to how reduced phosphatase activity could lead to a gain-of-function phenotype similar to Noonan syndrome. Research has revealed that these mutations weaken the intramolecular interaction that keeps SHP2 in its inactive state. nih.govnoaa.gov This allows the mutated SHP2 to bind more readily to upstream activators and remain associated with scaffolding proteins for longer, ultimately prolonging downstream signaling despite the reduced catalytic activity. nih.govnoaa.gov

Contributions to Other Disease States

The influence of SHP2 extends beyond cancer and developmental disorders, with emerging evidence implicating it in neurodegenerative and inflammatory diseases. nih.gov

Neurodegenerative Diseases

SHP2 plays a complex and sometimes dual role in the nervous system. neurospan.orgnih.gov It is involved in signaling pathways associated with neuroprotection, synaptic plasticity, and inflammation. neurospan.org Dysregulation of SHP2 has been linked to conditions like Alzheimer's and Parkinson's disease. neurospan.org For instance, SHP2 can interact with proteins involved in the pathology of Alzheimer's disease and can influence mitophagy, a process relevant to Parkinson's disease. neurospan.org Furthermore, SHP2 has been implicated in excitotoxicity, where excessive calcium influx can lead to neuronal death. nih.gov In this context, SHP2 can negatively regulate neurotrophin signaling, sensitizing neurons to damage. nih.gov

Inflammatory Diseases

SHP2 is a significant regulator of inflammatory responses. nih.govresearchgate.net Its expression is increased in immune cells during inflammatory conditions. nih.gov The phosphatase can modulate the function of various immune cells, including macrophages, and is involved in the signaling of inflammatory cytokines. nih.govoup.com For example, in inflammatory bowel disease (IBD), increased SHP2 expression in macrophages has been shown to disrupt the anti-inflammatory signaling of interleukin-10 (IL-10). nih.gov SHP2 is also implicated in inflammatory conditions such as psoriasis and atherosclerosis. oup.comnih.gov

Interactive Data Tables

| Disease Category | Specific Disease | Role of SHP2 | Effect of Mutation/Dysregulation | Key Signaling Pathway(s) Involved |

|---|---|---|---|---|

| Cancer | Breast Cancer | Promotes proliferation, invasion, and metastasis. scitechdaily.comoncotarget.com | Gain-of-function mutations and overexpression are correlated with tumorigenesis. mdpi.com | RAS/MAPK, PI3K/AKT mdpi.com |

| Cancer | Lung Cancer | Promotes tumor growth and survival. musechem.comnih.gov | Activation contributes to resistance to targeted therapies. nih.govresearchgate.net | RAS/MAPK nih.govresearchgate.net |

| Developmental Disorder | Noonan Syndrome | Positive regulator of the RAS/MAPK pathway. nih.gov | Gain-of-function mutations lead to constitutive activation. mdpi.compnas.org | RAS/MAPK mdpi.comnih.gov |

| Developmental Disorder | LEOPARD Syndrome | Regulator of the RAS/MAPK pathway. nih.gov | Catalytically impaired mutations that prolong signaling. nih.govacs.org | RAS/MAPK nih.govnih.gov |

| Neurodegenerative Disease | Alzheimer's Disease | Modulates phosphorylation of tau and APP. neurospan.org | Dysregulation can influence amyloid-beta accumulation and inflammation. neurospan.org | JAK/STAT, Autophagy-related pathways neurospan.org |

| Inflammatory Disease | Inflammatory Bowel Disease | Negative regulator of anti-inflammatory signaling in macrophages. nih.gov | Increased expression exacerbates inflammation. nih.gov | IL-10/STAT3 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C25H24Cl2N6 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(5S)-1'-[7-(2,3-dichlorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C25H24Cl2N6/c1-15-22(17-4-2-6-18(26)21(17)27)33-20(7-11-30-33)24(31-15)32-12-8-25(9-13-32)14-19-16(23(25)28)5-3-10-29-19/h2-7,10-11,23H,8-9,12-14,28H2,1H3/t23-/m1/s1 |

InChI Key |

VDHSTSPBTMNKLI-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |

Origin of Product |

United States |

Strategies to Overcome Therapeutic Resistance with Shp2 Inhibition

Adaptive Resistance Mechanisms in Targeted Therapies

Adaptive resistance often involves the reactivation of crucial signaling pathways that bypass the effect of targeted agents. SHP2 plays a key role in facilitating such bypass mechanisms. nih.govwikipedia.org

One significant mechanism of adaptive resistance to targeted therapies, particularly those inhibiting the RAS-RAF-MEK-ERK pathway, is the rapid feedback activation of RTKs. nih.govwikipedia.org This reactivation can occur even in tumors driven by specific oncogenic mutations like KRAS or BRAF. wikipedia.orgnih.gov SHP2 is positioned downstream of most RTKs and is essential for their ability to activate the RAS/ERK pathway. wikipedia.orgwikipedia.org Upon inhibition of downstream signaling nodes like MEK, cancer cells can upregulate various RTKs and their ligands, leading to renewed activation of RAS and subsequent downstream signaling, thereby bypassing the therapeutic block. wikipedia.orgnih.govwikipedia.org SHP2 inhibition can disrupt this feedback loop by blocking the signals emanating from the reactivated RTKs, thus preventing the bypass signaling and restoring sensitivity to the primary targeted therapy. nih.govwikipedia.org Studies have shown that SHP2 upregulation can occur during RTK activation as part of acquired drug resistance. nih.gov Combining a SHP2 inhibitor with an RTK inhibitor or a multikinase inhibitor targeting RTKs can block the reactivation of pathways like RAS-RAF-MEK-ERK and AKT, thereby overcoming kinase inhibitor resistance. nih.gov

Resistance to MEK inhibitors (MEKi) is a common challenge, particularly in RAS-mutant tumors. nih.govwikipedia.org Adaptive resistance to MEKi often involves the induction of genes encoding different RTKs and/or their ligands. wikipedia.orgwikipedia.org This diverse upregulation of RTKs makes it difficult to overcome resistance by directly targeting individual RTKs. wikipedia.orgwikipedia.org SHP2, as a common downstream effector of most RTKs, presents a potential common node to target. wikipedia.orgwikipedia.org Research has demonstrated that SHP2 inhibitors can prevent adaptive resistance to MEK inhibitors. nih.govwikipedia.org Combining MEK and SHP2 inhibitors has been proposed as a strategy for RAS-mutant malignancies, showing the ability to inhibit or prevent tumor growth, promote tumor regression, and enhance sensitivity to the MEK inhibitor in various tumor cell lines. nih.gov For example, in ERK-dependent tumors, disruption of RAF or MEK negative feedback leads to RTK upregulation, RAS activation, and a return of ERK activity, resulting in inhibitor resistance. nih.gov Combining ERK, MEK, and SHP2 inhibitors has been shown to suppress ERK and SHP2 signals in xenograft models. nih.gov

Rational Combination Therapy Approaches

Given the multifaceted role of SHP2 in cancer signaling and resistance, combining SHP2 inhibitors with other therapeutic modalities represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. rmreagents.comwikipedia.org

Combining SHP2 inhibitors with inhibitors of other kinases in the RAS-RAF-MEK-ERK pathway or upstream RTKs has shown significant preclinical and clinical potential. rmreagents.comwikipedia.orgamericanelements.comuni.lu The rationale behind these combinations is to achieve a more complete pathway blockade, prevent adaptive resistance, and potentially target parallel survival pathways.

MEK Inhibitors: As discussed in Section 4.1.2, combining SHP2 inhibitors with MEK inhibitors is a key strategy to overcome adaptive resistance mediated by RTK reactivation. nih.govwikipedia.org This combination has shown efficacy in various cancer models, including those with KRAS mutations. wikipedia.orgwikipedia.org

BRAF Inhibitors: In BRAF-mutant cancers, particularly melanoma, resistance to BRAF inhibitors often involves reactivation of the MAPK pathway or activation of parallel pathways. Combining SHP2 inhibition with BRAF inhibition can help overcome these resistance mechanisms.

RTK Inhibitors: Since SHP2 is a common downstream mediator of RTK signaling, combining SHP2 inhibitors with inhibitors targeting specific RTKs (e.g., EGFR, FGFR, ALK) can enhance efficacy and overcome resistance driven by RTK activation or upregulation. wikipedia.orgamericanelements.com For instance, SHP2 inhibition has been shown to restore sensitivity in ALK-rearranged non-small-cell lung cancer resistant to ALK inhibitors. nih.gov Combining SHP2 and FGFR2 inhibitors has demonstrated enhanced anti-tumor effects and the ability to overcome FGFR2 inhibitor resistance in gastric cancer models by blocking downstream RAS/ERK and PI3K/AKT pathways. americanelements.com

KRAS Inhibitors: The development of direct inhibitors targeting specific KRAS mutations, such as KRAS G12C inhibitors, has shown promise, but resistance remains a challenge. uni.luwikipedia.org Adaptive reactivation of the MAPK pathway through multiple growth receptors is a major bypass resistance mechanism to KRAS G12C inhibitors. labsolu.ca SHP2 is a key nodal phosphatase downstream of multiple RTKs and contributes to the rebound activity of MAPK signaling during KRAS G12C inhibitor treatment. labsolu.ca Combinational inhibition of SHP2 along with KRAS G12C inhibitors is an effective avenue to overcome this adaptive resistance. labsolu.ca Preclinical data support the synergistic inhibition of tumor growth with combinations of KRAS G12C and SHP2 inhibitors. labsolu.caguidetopharmacology.org Clinical trials evaluating such combinations are underway. uni.lulabsolu.caguidetopharmacology.org

Data from preclinical studies highlight the synergistic effects of combining SHP2 inhibitors with various kinase inhibitors. For example, combining SHP099 with trametinib (B1684009) (a MEK inhibitor) demonstrated high efficacy in xenograft models of KRAS-mutant pancreas, lung, and ovarian cancers, as well as wild-type RAS-expressing triple-negative breast cancer. wikipedia.orgguidetopharmacology.org

SHP2 is not only involved in tumor cell-intrinsic signaling but also plays a role in regulating immune cell function within the tumor microenvironment. rmreagents.comwikipedia.orgdouwin-chem.com SHP2 can negatively regulate T cell activation, including downstream of the PD-1 receptor, making it a potential target to enhance anti-tumor immunity. douwin-chem.comamericanelements.comnih.gov Combining SHP2 inhibitors with immunotherapies, such as immune checkpoint blockade (ICB), is a rational approach to potentially improve response rates and overcome resistance to immunotherapy. rmreagents.comwikipedia.orgdouwin-chem.comamericanelements.comnih.gov

SHP2 inhibition can enhance anti-tumor immunity through both tumor-intrinsic and immune-mediated mechanisms. nih.gov By modulating critical signaling pathways in both cancer and immune cells, SHP2 inhibitors can potentially disrupt immune evasion mechanisms and promote a more favorable immune microenvironment. douwin-chem.comnih.gov Preclinical studies have shown that SHP2 inhibition can enhance the efficacy of PD-1 blockade therapies by promoting an anti-tumor microenvironment. nih.gov Combining SHP2 inhibitors with ICB has shown synergistic anti-tumor activity in preclinical models, including those resistant to checkpoint blockade alone. mrc.ac.ukfishersci.ca

Emerging research suggests that combining SHP2 inhibition with other cancer treatment modalities, such as radiotherapy, may also hold therapeutic potential, particularly in overcoming resistance. Radiotherapy can induce immunogenic cell death and modulate the tumor microenvironment, and combining it with agents that enhance anti-tumor immunity or target resistance pathways can improve outcomes. mrc.ac.ukharvard.edu

Studies in preclinical models have explored the combination of SHP2 inhibition with radiotherapy, particularly in the context of overcoming resistance to immunotherapy. mrc.ac.ukharvard.edu For example, in an anti-PD-1-resistant model of non-small cell lung cancer, the combination of a SHP2 inhibitor (SHP099) with radiotherapy and anti-PD-L1 therapy enhanced systemic anti-tumor effects, promoting both local and abscopal responses, reducing lung metastases, and improving survival. mrc.ac.ukharvard.eduguidetopharmacology.org Mechanistically, this triple combination was associated with an increase in the M1/M2 macrophage ratio and greater infiltration of CD8+ T cells in tumors. mrc.ac.ukharvard.eduguidetopharmacology.org SHP2 inhibition has also been shown to enhance the cytotoxicity of radiotherapy in IDH-mutant glioma models by suppressing the activated SHP2-ERK axis, which is further activated by radiation. jkchemical.com

Modulation of Tumor Microenvironment and Immune Response

SHP2 plays a significant role in shaping the tumor microenvironment (TME), often promoting an immunosuppressive environment that hinders effective antitumor immunity and contributes to resistance to therapies, including immune checkpoint inhibitors. jkchemical.comwikipedia.org By influencing various immune cell populations and signaling pathways, SHP2 contributes to creating an unfavorable environment for immune-mediated tumor cell killing. jkchemical.comwikipedia.org Inhibition of SHP2 aims to reprogram this suppressive environment, thereby enhancing the efficacy of cancer treatments. nih.govgen.store

Impact on T-cell Function and Activation

SHP2 has a complex and context-dependent role in regulating T-cell function and activation. It is involved in signaling downstream of the T-cell receptor (TCR) and co-stimulatory molecules, but also mediates inhibitory signals from receptors like PD-1 and CTLA-4. ptglab.comwikipedia.orgamericanelements.comharvard.edu

Inhibition via Immune Checkpoints: SHP2 is a key mediator of the inhibitory signals transmitted by PD-1 and CTLA-4. ptglab.comwikipedia.orgharvard.edu Upon engagement of PD-1 by its ligands, SHP2 is recruited and activated, leading to the dephosphorylation and inhibition of key signaling molecules downstream of the TCR and co-stimulatory receptors, such as ZAP70, LCK, and CD28. ptglab.comwikipedia.orgharvard.edumedchemexpress.comlabsolu.ca This ultimately dampens T-cell activation, proliferation, and cytokine production, contributing to T-cell exhaustion in the TME. wikipedia.orgharvard.eduinvivochem.cn SHP2's interaction with PD-1 involves its SH2 domains binding to phosphorylated tyrosine motifs (ITIM and ITSM) on the PD-1 cytoplasmic tail. harvard.eduresearchgate.net Similarly, SHP2 is recruited by CTLA-4, contributing to the repression of T-cell activation. ptglab.com

Enhancing T-cell Activity through Inhibition: Blocking SHP2 has shown potential to counteract the immunosuppressive effects mediated by these inhibitory receptors. ptglab.comwikipedia.orgharvard.edu Preclinical studies with SHP2 inhibitors like RMC-4550 have demonstrated the ability to modulate T-cell infiltrates in the TME. nih.govnih.gov Inhibition of SHP2 can potentially trigger T-cell help (Th1) immunity and stimulate T-cell activity, helping to overcome the immunosuppressive environment in cancer. ptglab.comwikipedia.org Loss of SHP2 in CD4+ T cells has been shown to promote a Th1 immune response and CD8+ cytotoxic T lymphocyte (CTL) activation, characterized by increased IFN-γ production. bjmu.edu.cn This enhanced T-cell activity contributes to antitumor immunity. bjmu.edu.cn

Data from studies using SHP2 inhibitors support their role in influencing T-cell responses:

| SHP2 Inhibitor | Model System | Observed Effect on T Cells | Source |

| RMC-4550 | Jurkat T cells co-cultured with PD-L1+ APCs | Caused concentration-dependent activation of NFAT luciferase reporter (EC₅₀ = 3.5 nmol/L) | nih.govnih.gov |

| SHP099 | Murine MC38 xenografts | Contributed to a Th1-dominant tumor immune microenvironment. | |

| SHP2 deficiency | CD4+ T cells in mice | Promoted Th1 differentiation and CD8+ CTL activation, increased IFN-γ production. | bjmu.edu.cn |

These findings suggest that inhibiting SHP2 can release the brakes imposed by inhibitory receptors, thereby promoting T-cell activation and enhancing antitumor immune responses.

Influence on Antigen-Presenting Cells (APCs)

Antigen-presenting cells (APCs), such as dendritic cells and macrophages, are crucial for initiating and shaping T-cell responses. SHP2 also plays a role in regulating APC function, and its inhibition can influence antigen presentation and the polarization of myeloid cells within the TME. wikipedia.org

Enhancing Antigen Presentation: SHP2 regulates signaling pathways involved in APC activation and antigen presentation, including PI3K-AKT and JAK-STAT pathways. wikipedia.org Inhibition of SHP2 has been shown to enhance antigen presentation by APCs, which can lead to increased recognition of tumor antigens by T cells and subsequent immune-mediated tumor cell killing. wikipedia.org Studies have indicated that inhibiting SHP2 in cancer cells can enhance IFNγ signaling, leading to an increase in the expression of antigen-presenting machinery. wikipedia.org Genetic removal of PTPN11 in tumor cells has also been linked to increased MHC class I molecule presence. wikipedia.org

Modulating Macrophage Polarization: Tumor-associated macrophages (TAMs) are a significant component of the TME and often exhibit an M2-like, immunosuppressive phenotype that promotes tumor growth. wikipedia.orgnih.gov SHP2 plays a role in orchestrating myeloid cell responses within the TME. wikipedia.org Inhibition of SHP2 has been shown to influence macrophage polarization. For instance, RMC-4550 drove the selective depletion of protumorigenic M2 macrophages and increased M1 macrophages in preclinical models. nih.govnih.govnih.gov This shift towards an M1-like, antitumor phenotype creates a microenvironment more conducive to antitumor immunity. nih.gov Loss of SHP2 in macrophages can enhance their ability to produce chemokines like CXCL9, which recruit T cells to the TME, further promoting antitumor immune function.

The modulation of APCs, particularly the re-education of macrophages and enhanced antigen presentation, by SHP2 inhibition contributes significantly to the observed antitumor immune responses and holds promise for overcoming therapeutic resistance.

Structure Activity Relationship Sar and Design Principles for Shp2 Inhibitors

Lead Compound Optimization Strategies

Optimizing lead compounds is a critical phase in the drug discovery pipeline for SHP2 inhibitors. This involves refining initial hits to improve their binding affinity, efficacy, and drug-like characteristics.

The exploration of diverse chemical scaffolds is fundamental to identifying novel lead compounds with desirable interactions with the SHP2 protein. Various structural frameworks have been investigated to target different binding sites on SHP2. These efforts aim to discover scaffolds that can effectively engage with the protein while minimizing off-target interactions. nih.govwikipedia.org For instance, novel SHP2 allosteric inhibitors with a furanyl amide scaffold have been developed, demonstrating potent binding affinity and enzymatic activity. nih.gov The identification of new scaffolds is crucial, as no antitumor drugs specifically targeting SHP2 have yet received approval. nih.gov

SHP2 inhibitors can be broadly classified based on their binding site: active site (orthosteric) inhibitors and allosteric inhibitors. Active site inhibitors target the catalytic pocket of the PTP domain, directly competing with substrate binding. However, the highly conserved nature of the PTP active site among different phosphatases has posed challenges in achieving selectivity with this approach. Early efforts primarily focused on active-site inhibitors, but their lack of desired pharmacokinetic properties and non-specific binding limited their clinical advancement.

Allosteric inhibitors, in contrast, bind to sites distinct from the catalytic pocket, inducing conformational changes that reduce enzymatic activity. These sites are typically less conserved than the active site, offering a better opportunity for developing selective inhibitors. nih.govresearchgate.net Allosteric inhibitors can stabilize SHP2 in its autoinhibited conformation. Examples of allosteric inhibitors include SHP099 and its derivatives, which bind to a tunnel site formed by the N-SH2, C-SH2, and PTP domains. While some sources describe Shp2-IN-17 as a potent SHP2 inhibitor with a low nanomolar IC₅₀ idrblab.netnih.govresearchgate.net, one source also refers to it as an "active SHP2 “tunnel site” allosteric inhibitor" with a higher IC₅₀ value, introducing some ambiguity regarding its precise binding mechanism and classification.

Selectivity Profiling and Off-Target Considerations

A critical aspect of SHP2 inhibitor development is ensuring selectivity over other protein tyrosine phosphatases, particularly the closely related SHP1, to avoid off-target effects. Selectivity profiling involves evaluating the inhibitory activity of a compound against a panel of PTPs. Compounds with high selectivity ratios for SHP2 over other PTPs are preferred to minimize potential toxicity and improve the therapeutic index. For instance, some inhibitors have demonstrated significant selectivity for SHP2 over SHP1 and PTP1B. While selectivity is a general consideration for SHP2 inhibitors, specific selectivity data for this compound against a broad panel of PTPs were not detailed in the consulted sources.

Computational and Biophysical Characterization of Shp2 Inhibitor Interactions

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are fundamental tools in the discovery and characterization of SHP2 inhibitors. They allow for the prediction and analysis of how a ligand, like a potential inhibitor, might bind to the SHP2 protein and the stability of the resulting complex over time.

Molecular Docking is used to predict the preferred orientation of a molecule when bound to a protein target. For SHP2, docking studies are often performed at the allosteric binding site, a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. nih.govnih.gov This process helps in screening large virtual libraries of compounds to identify potential hits. For instance, in the discovery of novel inhibitors, docking can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and key residues in the allosteric pocket. medchemexpress.com The crystal structure of SHP2, often with a known inhibitor like SHP099 bound (e.g., PDB ID: 6CMR), is frequently used as the receptor for these docking studies. medchemexpress.com

Molecular Dynamics (MD) Simulations provide a deeper understanding of the conformational changes and stability of the protein-ligand complex. nih.govresearchgate.netmdpi.com After an inhibitor is "docked" into the protein structure in silico, MD simulations can be run for hundreds of nanoseconds or even microseconds to observe the dynamic behavior of the complex. mdpi.com These simulations can confirm the stability of the binding mode predicted by docking and reveal how the inhibitor influences the protein's natural motions. For SHP2, MD simulations have been instrumental in understanding how allosteric inhibitors stabilize the "closed" or auto-inhibited conformation of the enzyme. nih.gov By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify which parts of the protein become more or less flexible upon inhibitor binding. mdpi.com These simulations have shown that mutations, such as the oncogenic E76K mutation, can destabilize the auto-inhibited state, and allosteric inhibitors can counteract this by stabilizing the closed conformation. mdpi.comnih.gov

In Silico Pocket Prediction and Ligand Discovery

The identification of druggable pockets on a protein is a critical first step in structure-based drug design. For SHP2, this has been particularly important for finding allosteric sites, which can offer greater selectivity over the highly conserved catalytic active site. rsc.orgresearchgate.net

In Silico Pocket Prediction utilizes algorithms that analyze the protein's three-dimensional structure to identify cavities and crevices on the surface that are suitable for binding small molecules. Programs like SiteMap have been used to explore the SHP2 structure, successfully identifying multiple potential binding sites. nih.gov These analyses revealed the now well-established allosteric site located at the interface between the N-SH2, C-SH2, and PTP domains, which is targeted by inhibitors like SHP099. nih.gov Other predicted sites, such as a "latch" binding site approximately 20 Å from the main allosteric tunnel, have also been explored for developing new classes of inhibitors. nih.gov

Ligand Discovery often begins with in silico screening, where large databases of chemical compounds are computationally docked into a predicted binding pocket. nih.gov This virtual screening approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing. nih.gov For example, a high-throughput in silico screen against the SHP2 catalytic site led to the identification of the phenylhydrazonopyrazolone sulfonate (PHPS1) class of inhibitors. researchgate.net More recently, pharmacophore-based virtual screening has been employed. This method uses the 3D arrangement of chemical features of a known active ligand (like SHP099) to search for new molecules with similar features but different chemical scaffolds. medchemexpress.com This strategy has successfully identified novel allosteric SHP2 inhibitors from databases containing millions of compounds. medchemexpress.com

Experimental Biophysical Techniques

Following computational prediction and in silico screening, experimental biophysical techniques are essential to validate the binding and characterize the interaction between an inhibitor and the SHP2 protein.

Thermal Protein Stabilization Assays

Thermal shift assays, including differential scanning fluorimetry (DSF), are widely used to confirm direct binding of a compound to a target protein. chemscene.com The principle is that ligand binding generally increases the thermal stability of a protein, resulting in a higher melting temperature (Tₘ). rsc.org The change in melting temperature (ΔTₘ) is measured in the presence versus the absence of the compound.

This technique has been broadly applied in SHP2 inhibitor programs. For example, the binding of the allosteric inhibitor SHP099 to wild-type SHP2 (SHP2-WT) results in a significant thermal stabilization. researchgate.net In one study, SHP099 at a 50 μM concentration increased the Tₘ of SHP2-WT by 4.8°C. researchgate.net This stabilization effect is often dose-dependent. researchgate.net The assay is also sensitive enough to detect differences in binding to various SHP2 mutants. The oncogenic E76K mutant, which is less stable than the wild-type protein, shows a much-reduced thermal shift upon SHP099 binding, indicating weaker binding affinity. researchgate.net A cellular version of this assay, the cellular thermal shift assay (CETSA), can be used to confirm that a compound engages with the SHP2 protein inside living cells. rsc.org

| Compound | Target | ΔTₘ (°C) | Concentration | Reference |

| SHP099 | SHP2-WT | 3.7 | 10 µM | rsc.org |

| Ex-57 | SHP2-WT | 7.0 | 10 µM | rsc.org |

| RMC-4550 | SHP2-WT | 7.0 | 10 µM | rsc.org |

| SHP099 | SHP2-E76K | 2.3 | 10 µM | rsc.org |

| Ex-57 | SHP2-E76K | 2.3 | 10 µM | rsc.org |

| RMC-4550 | SHP2-E76K | 2.3 | 10 µM | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides atomic-resolution information about protein structure, dynamics, and ligand binding. researchgate.net For SHP2, NMR is used to map the binding site of inhibitors and to characterize the conformational changes that occur upon binding. nih.govnih.gov

In a typical experiment, a ¹⁵N-isotopically labeled SHP2 protein is prepared. A 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectrum is recorded, which produces a peak for each amino acid residue in the protein. researchgate.net When an inhibitor is added, residues at the binding interface or in regions that undergo a conformational change will experience a change in their chemical environment, leading to shifts in the positions of their corresponding peaks in the NMR spectrum (a phenomenon known as chemical shift perturbation). nih.gov By mapping these perturbations onto the 3D structure of SHP2, the inhibitor's binding site can be precisely identified. This method confirmed that allosteric inhibitors like SHP099 bind to the "tunnel" region and stabilize the closed conformation by affecting residues at the N-SH2 and PTP domain interface. nih.gov

Small-Angle X-ray Scattering (SAXS)

SAXS experiments on wild-type SHP2 show that it adopts a compact conformation in solution, which is consistent with the closed crystal structure. nih.gov In contrast, oncogenic mutants like SHP2-E76K, which are hyperactivated, show an increased radius of gyration (R₉) and maximum dimension (Dₘₐₓ), indicating that they exist in a more open and elongated conformation in solution. nih.govnih.gov SAXS can also be used to study the effect of inhibitor binding. The binding of an allosteric inhibitor would be expected to shift the conformational equilibrium of a dynamic SHP2 mutant back towards a more compact, closed state, which would be detectable as a change in the SAXS profile.

| SHP2 Variant | Radius of Gyration (R₉) (Å) | Max. Dimension (Dₘₐₓ) (Å) | Reference |

| FL-WT | 26.85 ± 0.43 | 88.7 | nih.gov |

| FL-E76K | 29.10 ± 0.62 | 95.3 | nih.gov |

Future Research Directions and Unresolved Questions

Identification of Novel SHP2 Substrates and Interacting Proteins

A complete understanding of SHP2's function requires a comprehensive catalog of its substrates and binding partners. The transient and often weak interactions between phosphatases and their substrates have historically made this a challenging endeavor. biorxiv.org However, modern proteomic techniques are breaking new ground.

Advanced strategies are now being employed to systematically identify the physiological substrates of SHP2. acs.orgnih.gov These methods include:

Substrate-Trapping Mutants: Engineering SHP2 with mutations in its catalytic domain (e.g., C459S/D425A) creates a "trap" that binds to substrates without releasing them, allowing for their isolation and identification. nih.gov

Proximity-Labeling Proteomics: Using engineered enzymes like TurboID fused to SHP2 allows for the biotin-labeling of transient and co-localized proteins within the cell, providing a broader map of the SHP2 interactome. biorxiv.org

Quantitative Phosphoproteomics: This technique allows for the global analysis of changes in protein phosphorylation when SHP2 activity is inhibited, revealing downstream effects and potential substrates. acs.orgnih.gov

Through these integrated approaches, researchers have identified a growing list of direct SHP2 substrates, including both previously known and novel proteins. acs.orgnih.gov For instance, time-resolved phosphoproteomics has newly identified occludin, ARHGAP35, and PLCγ2 as SHP2 substrates. harvard.edu Another study validated Docking protein 1 (DOK1) as a bona fide substrate, elucidating a mechanism for SHP2-mediated Ras activation. nih.govnih.gov These discoveries are crucial for building a complete picture of how SHP2 inhibition affects cellular signaling networks.

Understanding Context-Dependent SHP2 Regulation and Inhibition Outcomes

A major unresolved question is why SHP2 inhibition is effective in some contexts but not others. The outcomes of SHP2 inhibition are highly dependent on the specific cellular and genetic background. nih.govrupress.org

Key factors influencing the response to SHP2 inhibitors include:

Genetic Mutations: The efficacy of SHP2 inhibitors can vary based on the specific oncogenic driver mutation. For example, allosteric inhibitors are effective against KRAS-mutant cancers that rely on upstream signaling from receptor tyrosine kinases (RTKs), but may be less effective against cancers with certain KRAS mutations (like G13D or Q61H) or co-occurring mutations that bypass the need for SHP2. nih.gov

Signaling Pathway Redundancy: Cancer cells can develop resistance to SHP2 inhibitors by activating alternative signaling pathways. nih.govnih.gov This has led to the exploration of combination therapies, pairing SHP2 inhibitors with inhibitors of other key proteins like MEK, ERK, or KRAS G12C to achieve a more durable response. nih.govrupress.orgnih.gov

Tumor Microenvironment (TME): SHP2 plays a multifaceted role in the TME. Inhibition of SHP2 can transform the TME from immunosuppressive to immune-active by decreasing protumorigenic M2 macrophages and increasing CD8+ T-cell infiltration. rupress.orgaacrjournals.org However, these effects can also be context-dependent, with SHP2 inhibition showing direct anti-angiogenic effects in some tumor models but not others. rupress.org

Dual Role of SHP2: SHP2 can act as both a positive and negative regulator of signaling. While it primarily promotes the RAS/ERK pathway, it can have inhibitory effects on the JAK/STAT pathway. encyclopedia.pub This dual functionality means that inhibiting SHP2 could have unintended or opposing effects depending on the dominant signaling pathways in a given cell type.

Exploring SHP2 Inhibitors in Non-Oncological Disease Models

While the primary focus of SHP2 inhibitor development has been cancer, the protein's central role in signaling makes it a potential target for a variety of other conditions.

| Disease Area | Rationale for SHP2 Inhibition | Research Findings |

| Inflammatory Diseases | SHP2 is involved in inflammatory cytokine signaling and immune cell regulation. | SHP2 inhibitors have shown potential in models of psoriasis by reducing pro-inflammatory cytokine expression and ameliorating skin inflammation. embopress.org Research also suggests a role in treating systemic lupus erythematosus. |

| Fibrosis | SHP2 is implicated in the activation of fibroblasts, which are key drivers of tissue fibrosis. | Studies have identified SHP2 as a therapeutic target for liver fibrosis. frontiersin.orgnih.gov Pharmacological inhibition of SHP2 has been shown to ameliorate both dermal and pulmonary fibrosis in preclinical models. nih.gov |

| Metabolic Diseases | SHP2 regulates insulin (B600854) signaling pathways. | In mouse models of diabetes, SHP2 inhibition was found to reduce metaflammation and improve insulin sensitivity. nih.gov |

| Developmental Disorders | Germline mutations in the PTPN11 gene cause developmental disorders like Noonan syndrome. | While current allosteric inhibitors are often ineffective against the specific SHP2 mutants found in these syndromes, research into novel inhibitors or degradation technologies like PROTACs may offer future therapeutic strategies. |

These studies highlight the broad potential of SHP2 inhibitors, although significant research is needed to confirm their efficacy and safety in these non-oncological contexts. nih.gov

Development of Predictive Biomarkers for Response to SHP2 Inhibition

To maximize the clinical benefit of SHP2 inhibitors, it is crucial to identify which patients are most likely to respond. The development of predictive biomarkers is a key area of future research that will enable precision medicine approaches. irbm.com

Potential strategies for biomarker development include:

Genomic Profiling: Identifying specific tumor mutations (e.g., in KRAS, EGFR, ALK) can help predict sensitivity or resistance to SHP2 inhibition, particularly in combination therapies. nih.govaacrjournals.org

Machine Learning Models: Researchers are developing machine learning models using large datasets of small molecule inhibitors to predict the SHP2 inhibitory potential of new compounds and identify key structural features for activity. nih.govresearchgate.net These models can accelerate the discovery of novel and more effective inhibitors.

Signaling Pathway Analysis: Monitoring the activation state of proteins downstream of SHP2, such as phosphorylated ERK (p-ERK), can serve as a pharmacodynamic biomarker to confirm that the inhibitor is engaging its target and having a biological effect.

Tumor Microenvironment Profiling: Analyzing the immune cell composition (e.g., the ratio of M1 to M2 macrophages) within a tumor before and during treatment could predict the immunomodulatory effects of SHP2 inhibition. aacrjournals.org

The integration of biomarker-driven patient selection into clinical trials is essential for advancing SHP2 inhibitors from the laboratory to effective clinical use, ensuring that these targeted therapies are given to patients with the highest chance of benefit. irbm.com

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), phosphoproteomics, and metabolomics data via pathway enrichment tools (IPA, GSEA). Use machine learning (e.g., random forests) to identify predictive biomarkers. Validate findings with siRNA knockdown or inhibitor perturbation studies .

Ethical & Reproducibility Considerations

Q. What documentation is essential for replicating this compound studies in independent labs?

- Methodological Answer : Provide detailed synthetic procedures (yields, purification steps), assay protocols (buffer compositions, instrument settings), and raw data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in public repositories (e.g., ChEMBL, Zenodo) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) checks via HPLC and NMR for each batch. Use statistical process control (SPC) charts to monitor purity and potency trends. Document lot numbers and storage conditions (e.g., desiccated, −20°C) in all experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.